molecular formula C16H12Cl2N+ B11511862 2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium

2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium

Cat. No.: B11511862
M. Wt: 289.2 g/mol
InChI Key: HSRPJEVESHUFIW-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline core substituted with a 2,6-dichlorophenylmethyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium typically involves the reaction of isoquinoline with 2,6-dichlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the electrophilic carbon of the 2,6-dichlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methyl]isoquinolin-2-ium
  • 2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium bromide
  • This compound chloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12Cl2N+

Molecular Weight

289.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]isoquinolin-2-ium

InChI

InChI=1S/C16H12Cl2N/c17-15-6-3-7-16(18)14(15)11-19-9-8-12-4-1-2-5-13(12)10-19/h1-10H,11H2/q+1

InChI Key

HSRPJEVESHUFIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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